Phenol, dinitro-, ion(1-)-
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Overview
Description
Phenol, dinitro-, ion(1-) is a derivative of phenol where two nitro groups are attached to the benzene ring. This compound is known for its significant chemical reactivity and is used in various industrial and research applications. The presence of nitro groups enhances its reactivity compared to phenol.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Phenol: One common method involves the nitration of phenol using nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture.
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene in an alkaline medium at elevated temperatures.
Industrial Production Methods:
Oxidative Nitration: This method involves the nitration of benzene with nitric acid in the presence of mercury(II) hydroxide and sodium nitrite.
Direct Nitration: Direct nitration of phenol using a nitrating mixture can also be employed, although this method may produce a mixture of mono- and dinitrophenols.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenol, dinitro-, ion(1-) can undergo oxidation reactions to form quinones.
Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the activating effect of the nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Tin, hydrochloric acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Phenol, dinitro-, ion(1-) has a wide range of applications in scientific research:
Mechanism of Action
Phenol, dinitro-, ion(1-) exerts its effects primarily through the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in mitochondria, leading to increased metabolic rate and heat production . The compound targets mitochondrial enzymes and disrupts the electron transport chain, causing a loss of proton gradient and energy dissipation as heat .
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar in structure and function, used historically as a weight loss agent.
Picric Acid (Trinitrophenol): Contains three nitro groups and is used in explosives and as a reagent in chemical analysis.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative used as a pesticide.
Uniqueness: Phenol, dinitro-, ion(1-) is unique due to its specific reactivity and applications in both industrial and research settings. Its ability to uncouple oxidative phosphorylation makes it a valuable tool in biochemical studies, although its toxicity limits its use in medical applications .
Properties
CAS No. |
74893-76-8 |
---|---|
Molecular Formula |
C6H3N2O5- |
Molecular Weight |
183.10 g/mol |
IUPAC Name |
2,3-dinitrophenolate |
InChI |
InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H/p-1 |
InChI Key |
MHKBMNACOMRIAW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)[O-])[N+](=O)[O-])[N+](=O)[O-] |
physical_description |
Dinitrophenolates, wetted with not less than 15% water appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |
Origin of Product |
United States |
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